

# ALC-0315 for siRNA and saRNA Delivery Systems: Application Notes and Protocols

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## Compound of Interest

Compound Name: ALC-0315

Cat. No.: B3025655

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## Introduction

**ALC-0315**, a potent ionizable cationic lipid, has emerged as a critical component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) and self-amplifying RNA (saRNA). Its ability to efficiently encapsulate and facilitate the cytoplasmic delivery of RNA payloads has positioned it as a key excipient in both research and clinical applications, most notably in the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][2] This document provides detailed application notes and experimental protocols for utilizing **ALC-0315** in siRNA and saRNA delivery systems.

## Application Notes

**ALC-0315** is an integral part of a multi-component LNP system, which also typically includes a PEGylated lipid, a helper phospholipid, and cholesterol.[3] The ionizable nature of **ALC-0315** is central to its function; at a low pH, such as during LNP formulation, it is positively charged, enabling strong electrostatic interactions with the negatively charged RNA backbone.[4] At physiological pH, **ALC-0315** is nearly neutral, which is thought to reduce non-specific interactions and increase circulation time.[5] Upon endocytosis into the target cell, the acidic environment of the endosome protonates **ALC-0315**, leading to destabilization of the endosomal membrane and subsequent release of the RNA cargo into the cytoplasm.[1][3]

## ALC-0315 for siRNA Delivery

For siRNA-mediated gene silencing, **ALC-0315**-containing LNPs have demonstrated superior potency compared to other ionizable lipids like DLin-MC3-DMA, particularly for delivery to hepatocytes and hepatic stellate cells (HSCs).[6][7] Studies in mice have shown that **ALC-0315** LNPs can achieve a more significant knockdown of target proteins.[6][7] However, it is important to note that at higher doses, **ALC-0315** LNPs have been associated with increased markers of liver toxicity.[6][8]

## ALC-0315 for saRNA Delivery

In the context of saRNA delivery, which involves a much larger RNA payload than siRNA, **ALC-0315** has also shown significant promise. Optimization studies have revealed that **ALC-0315**-based LNP formulations lead to higher levels of protein expression compared to those formulated with MC3.[4] The formulation parameters, including the lipid ratios and aqueous phase pH, are critical for optimizing the physicochemical properties and functional performance of saRNA-LNPs.[4]

## Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of **ALC-0315** and DLin-MC3-DMA for siRNA delivery in mice.

Table 1: In Vivo siRNA-Mediated Knockdown Efficiency

Target Gene	Target Cell Type	Ionizable Lipid	Dose (mg/kg siRNA)	Residual mRNA (%)	Fold Greater Knockdown (vs. MC3)	Reference
Factor VII (FVII)	Hepatocytes	ALC-0315	1	~15	2	[8]
MC3	1	~30	-	[8]		
ADAMTS13	Hepatic Stellate Cells	ALC-0315	1	31 ± 13	10	[7][8]
MC3	1	86 ± 18	-	[7]		

Table 2: In Vivo Liver Toxicity Markers (at 5 mg/kg siRNA dose)

Marker	Ionizable Lipid	Value (vs. control)	Significance	Reference
Alanine Aminotransferase (ALT)	ALC-0315	Increased	P < 0.001	[6]
MC3	No significant difference	-	[6]	
Bile Acids	ALC-0315	Increased	P < 0.05	[6]
MC3	No significant difference	-	[6]	

## Experimental Protocols

### Protocol 1: Formulation of ALC-0315 LNPs for siRNA/saRNA Delivery

This protocol describes a general method for preparing **ALC-0315** LNPs using microfluidic mixing.

Materials:

- **ALC-0315**
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- siRNA or saRNA
- Ethanol (200 proof, anhydrous)

- Sodium Acetate Buffer (25 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)

#### Procedure:

- Prepare Lipid Stock Solution: Dissolve **ALC-0315**, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5 for a standard formulation). The total lipid concentration in the ethanol phase is typically around 12.5 mM.
- Prepare RNA Solution: Dissolve the siRNA or saRNA in 25 mM sodium acetate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. The aqueous-to-organic phase ratio can be adjusted to control the final LNP size.<sup>[9]</sup> A common starting ratio is 3:1 (aqueous:organic).
- LNP Formation: Pump the lipid-ethanol solution and the RNA-aqueous solution through the microfluidic device at a set flow rate. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the RNA.
- Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
- Sterilization and Storage: Sterile filter the LNP suspension through a 0.22 µm filter. Store the final LNP formulation at 4°C.

## Protocol 2: In Vivo siRNA Delivery in Mice

This protocol outlines a general procedure for systemic siRNA delivery to the liver in mice using **ALC-0315** LNPs.

#### Materials:

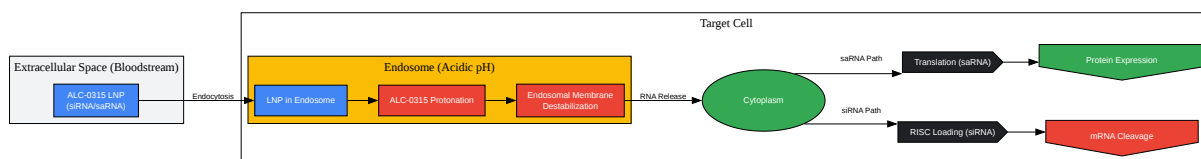
- **ALC-0315** LNPs encapsulating target siRNA

- Control LNPs encapsulating a non-targeting siRNA (e.g., luciferase siRNA)
- 8-10 week old mice (e.g., C57BL/6)
- Sterile PBS
- Insulin syringes

#### Procedure:

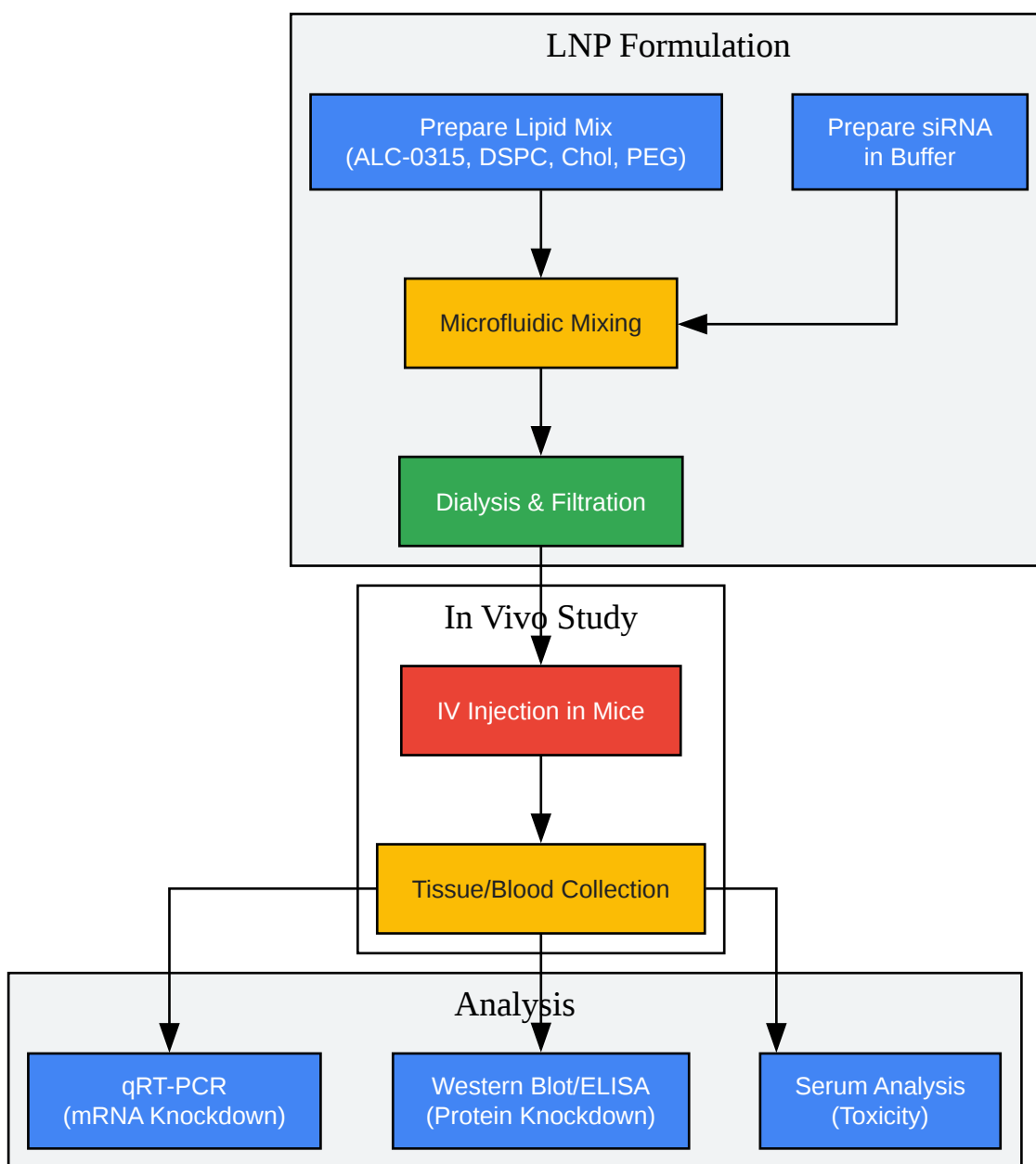
- **Animal Acclimatization:** Acclimatize the mice to the facility for at least one week before the experiment.
- **Dose Preparation:** Dilute the LNP-siRNA formulation in sterile PBS to achieve the desired final dose (e.g., 1 mg/kg siRNA). The final injection volume is typically 100-200  $\mu$ L.
- **Intravenous Injection:** Administer the LNP-siRNA solution to the mice via tail vein injection.
- **Monitoring:** Monitor the animals for any adverse effects.
- **Sample Collection:** At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice and collect blood and liver tissue.
- **Analysis:**
  - **Gene Knockdown:** Extract RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to determine the mRNA levels of the target gene.
  - **Protein Knockdown:** Perform a Western blot or ELISA on liver tissue lysates or plasma to quantify the target protein levels.
  - **Toxicity Assessment:** Analyze serum for liver toxicity markers such as ALT and AST.

## Visualizations



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Caption: Cellular delivery pathway of **ALC-0315** LNPs.



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Caption: Experimental workflow for in vivo siRNA delivery.

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